molecular formula C8H15NO B2449462 9-Oxa-6-azaspiro[4.5]decane CAS No. 51130-61-1

9-Oxa-6-azaspiro[4.5]decane

Cat. No. B2449462
CAS RN: 51130-61-1
M. Wt: 141.214
InChI Key: BEAXLFRGOMHRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 9-Oxa-6-azaspiro[4.5]decane involves intramolecular ipso-cyclization . This process involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction is highly dependent on the steric demand of the amine protector .


Molecular Structure Analysis

The InChI code for 9-Oxa-6-azaspiro[4.5]decane is 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

9-Oxa-6-azaspiro[4.5]decane has a molecular weight of 141.21 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Challenges and Applications

9-Oxa-6-azaspiro[4.5]decane, as part of various spiroaminals like 1-oxa-7-azaspiro[5.5]undecane, presents significant challenges in chemical synthesis due to the novelty of their skeletons. These compounds are found in both natural and synthetic products with considerable biological activities, making them notable targets for chemical synthesis (Sinibaldi & Canet, 2008).

Innovative Synthesis Techniques

The compound has been synthesized through innovative methods. For instance, Ogurtsov and Rakitin (2020) developed a convenient synthesis technique for 8-oxa-2-azaspiro[4.5]decane, a compound related to 9-Oxa-6-azaspiro[4.5]decane, using commercially available reagents. This process is promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

The crystal structure of related compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane has been analyzed, revealing a chair conformation and chirality in the compound, which is critical for understanding its chemical behavior and potential applications (Wen, 2002).

Biochemical Synthesis and Applications

The compound's biochemical synthesis involves intricate processes like intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems, demonstrating its potential in complex biochemical pathways (Freire, Martín, Pérez-Martín, & Suárez, 2002).

Antitumor Activity

9-Oxa-6-azaspiro[4.5]decane derivatives have shown promise in antitumor activities. Yang et al. (2019) synthesized novel derivatives of this compound, demonstrating moderate to potent activity against various human cancer cell lines, highlighting its potential in cancer research (Yang et al., 2019).

Antibacterial Evaluation

The antibacterial properties of certain derivatives have been evaluated, suggesting potential applications in combating bacterial infections (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Other Applications in Drug Discovery

Beyond these specific uses, the compound and its derivatives are continuously explored for their potential in various drug discovery applications, exemplified by the synthesis of novel thia/oxa-azaspiro[3.4]octanes (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

9-oxa-6-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXLFRGOMHRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxa-6-azaspiro[4.5]decane

Citations

For This Compound
5
Citations
E Żesławska, A Jakubowska, W Nitek - … Crystallographica Section C …, 2017 - scripts.iucr.org
Unnatural cyclic α-amino acids play an important role in the search for biologically active compounds and macromolecules. Enantiomers of natural amino acids with ad configuration are …
Number of citations: 6 scripts.iucr.org
GP Moss - Pure and applied chemistry, 1999 - degruyter.com
Spiro ring systems have two or more rings linked by one common atom. Several different methods are used to name such systems. Rules A-41, A-43, B-10 and B-12 (Nomenclature of …
Number of citations: 54 www.degruyter.com
GE Boswell, DL Musso, AO Davis… - Journal of …, 1997 - Wiley Online Library
A series of bicyclo analogues of several 2‐phenylmorpholines were synthesized and tested for anti‐tetrabenazine activity in mice. Most of the target compounds were prepared by …
Number of citations: 29 onlinelibrary.wiley.com
S Dugar, A Sharma, B Kuila, D Mahajan, S Dwivedi… - …, 2014 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino …
Number of citations: 29 www.thieme-connect.com
P Köttgen, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
The synthesis of several 18‐membered cyclodepsipeptides with an alternating sequence of α,α‐disubstituted α‐amino acids and α‐hydroxy acids (compounds 14a–14e) is described. …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.